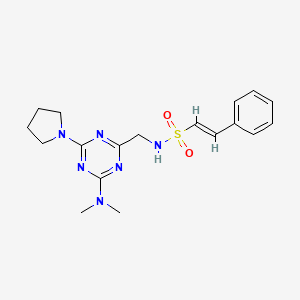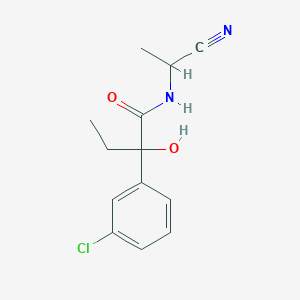
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. The compound belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to be effective in suppressing the growth and proliferation of cancer cells.
Mécanisme D'action
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key signaling protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide can effectively suppress the growth and proliferation of cancer cells, leading to tumor regression.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has been shown to have a number of biochemical and physiological effects on cancer cells. In particular, it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and suppress the activation of various signaling pathways that are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is its high potency and selectivity for BTK, which makes it an effective therapeutic agent for the treatment of cancer. However, one limitation of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide is its potential for off-target effects, which can lead to unwanted side effects in patients.
Orientations Futures
There are several future directions for the development and application of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in cancer therapy. One direction is to investigate the use of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in combination with other therapeutic agents to enhance its effectiveness and reduce the risk of resistance. Another direction is to explore the potential of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in the treatment of other types of cancer, such as solid tumors. Additionally, further studies are needed to better understand the mechanism of action of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide and to identify potential biomarkers that can be used to predict patient response to treatment.
Méthodes De Synthèse
The synthesis of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with ethyl cyanoacetate to form 3-(3-chlorophenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-hydroxybutyric acid to form 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide has been extensively studied for its potential in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. Several preclinical studies have demonstrated the effectiveness of 2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide in suppressing the growth and proliferation of cancer cells both in vitro and in vivo.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(18,12(17)16-9(2)8-15)10-5-4-6-11(14)7-10/h4-7,9,18H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBDDFVQEVRQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)(C(=O)NC(C)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(1-cyanoethyl)-2-hydroxybutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Piperidine-1-sulfonyl)phenyl]methanamine hydrochloride](/img/structure/B2845663.png)
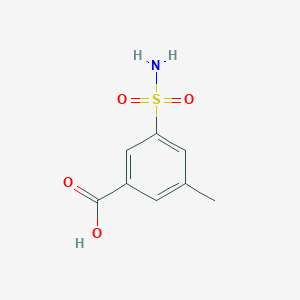
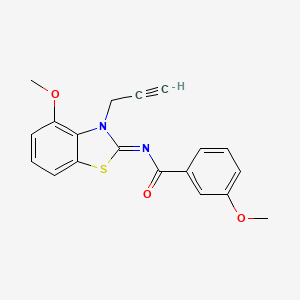
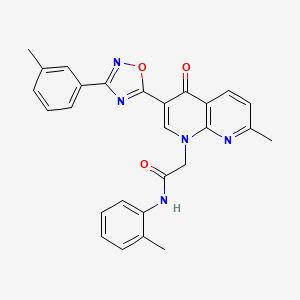
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one](/img/structure/B2845669.png)

![Methyl 2-[(1-methyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethyl)sulfanyl]benzenecarboxylate](/img/structure/B2845672.png)
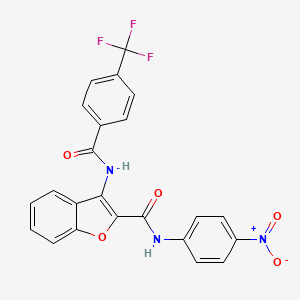
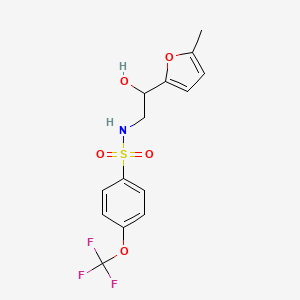
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)
![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)
![(Z)-3-(2-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2845681.png)

